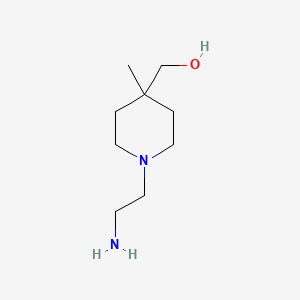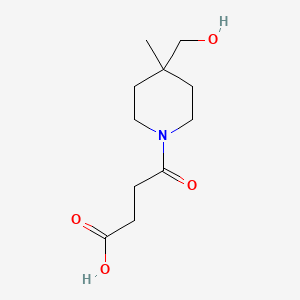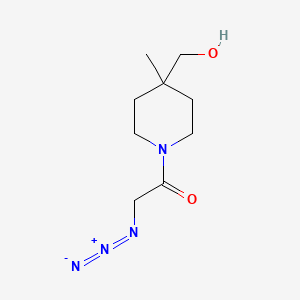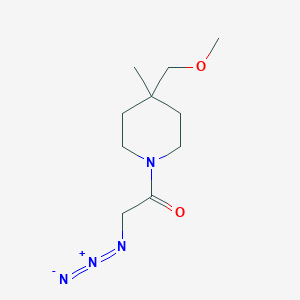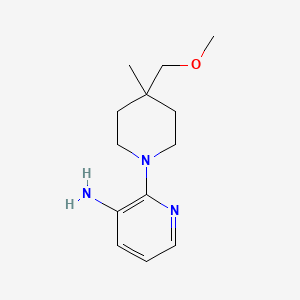
2-Amino-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure would be largely determined by the piperidine ring, a six-membered ring with one nitrogen atom. The trifluoromethyl group would likely add significant electronegativity to the molecule, and the polar nature of the amino and ketone groups could lead to interesting intermolecular interactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups like the amino and ketone groups could make the compound soluble in polar solvents. The trifluoromethyl group could also influence the compound’s properties, perhaps making it more volatile or reactive .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Three-component Synthesis : A study by Wu Feng demonstrates the utility of this compound in organic synthesis, where it was involved in a three-component reaction, yielding a novel pyridine derivative. This showcases its role as a versatile reagent in constructing complex nitrogen-containing heterocycles, which are prevalent in many bioactive molecules (Wu Feng, 2011).
Medicinal Chemistry Applications
- Antimicrobial Activity : Patel et al. explored the synthesis of new pyridine derivatives starting from 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, using a compound structurally related to 2-Amino-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one. These synthesized compounds displayed variable and modest antimicrobial activity, highlighting the potential of such molecules in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Catalytic Applications
- Methoxycarbonylation of Olefins : Zulu et al. discussed the synthesis of Palladium(II) complexes using ligands derived from the reaction with compounds akin to this compound. These complexes exhibited catalytic activity in the methoxycarbonylation of olefins, demonstrating the utility of such compounds in catalysis and material science (Zulu, Nyamato, Tshabalala, & Ojwach, 2020).
Photophysical Properties
- Biomolecular Binding Properties : Bonacorso et al. reported the successful synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines, highlighting the photophysical properties and biomolecular binding properties of these compounds. This study underscores the relevance of compounds with the core structure of this compound in developing molecules with potential applications in biological imaging and sensors (Bonacorso, Rodrigues, & Zanatta, 2018).
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various kinases .
Mode of Action
It’s worth noting that similar compounds have been found to inhibit specific signaling pathways in cells with certain mutations .
Biochemical Pathways
Similar compounds have been found to affect various cellular processes, including cell proliferation .
Pharmacokinetics
The compound has a predicted boiling point of 7991±600 °C and a predicted density of 140±01 g/cm3 . It is soluble in DMSO but insoluble in water .
Result of Action
Similar compounds have been found to inhibit cell proliferation in certain cell lines .
Action Environment
It’s worth noting that the compound’s solubility could be influenced by the solvent used .
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Amino-1-(4-methoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-one plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator. The nature of these interactions can vary, with some studies suggesting that it may form covalent bonds with active sites of enzymes, thereby altering their catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization. Additionally, it can impact cell signaling pathways by interacting with receptors or signaling molecules, thereby altering cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to inhibition or activation of their function. This binding can result in conformational changes in the target biomolecule, affecting its activity and interactions with other molecules. Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function and overall health. At higher doses, it can exhibit toxic or adverse effects, including disruptions in metabolic processes and cellular damage. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are observed.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, influencing metabolic flux and metabolite levels. For instance, this compound may inhibit or activate enzymes involved in the breakdown or synthesis of specific metabolites, thereby altering the overall metabolic balance within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the movement of the compound across cellular membranes and its localization within specific cellular compartments. The distribution of this compound can influence its biological activity and effectiveness in biochemical reactions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can affect its interactions with other biomolecules and its overall impact on cellular processes.
Eigenschaften
IUPAC Name |
2-amino-1-[4-methoxy-4-(trifluoromethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F3N2O2/c1-16-8(9(10,11)12)2-4-14(5-3-8)7(15)6-13/h2-6,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVHHLJREUWZGQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCN(CC1)C(=O)CN)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








